molecular formula C10H5ClFN3 B8306154 2-chloro-6-fluoro-4-(1H-pyrazol-3-yl)benzonitrile

2-chloro-6-fluoro-4-(1H-pyrazol-3-yl)benzonitrile

Cat. No.: B8306154
M. Wt: 221.62 g/mol
InChI Key: BLFGPQODEKXIEB-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-4-(1H-pyrazol-3-yl)benzonitrile is a useful research compound. Its molecular formula is C10H5ClFN3 and its molecular weight is 221.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H5ClFN3

Molecular Weight

221.62 g/mol

IUPAC Name

2-chloro-6-fluoro-4-(1H-pyrazol-5-yl)benzonitrile

InChI

InChI=1S/C10H5ClFN3/c11-8-3-6(10-1-2-14-15-10)4-9(12)7(8)5-13/h1-4H,(H,14,15)

InChI Key

BLFGPQODEKXIEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C2=CC(=C(C(=C2)Cl)C#N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloro-6-fluoro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (1.09 g, 3.55 mmol) was stirred with 10% HCl (g)/EtOH-solution (50 ml) at room temperature for 1 h. Reaction mixture was poured into water (50 ml) and made slightly alkaline with saturated NaHCO3 solution. Thus resulting precipitate was filtered, washed with water and dried in vacuum to obtain 0.74 g (94%) of the title compound. 1H-NMR (400 MHz; d6-DMSO): δ 7.06 (d, 1H), 7.94 (dd, 1H), 8.05 (m, 1H), 13.4 (bs, 1H).
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50 mL
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50 mL
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Yield
94%

Synthesis routes and methods II

Procedure details

2-Chloro-6-fluoro-4-(1H-pyrazol-5-yl)benzonitrile hydrochloride (201 mmol, 51.8 g) was dissolved in THF (510 ml). Sodium hydroxide 50% (401 mmol, 32.1 g) was added and the resulting mixture was stirred at RT for 3 h. Almost all the solvents were evaporated and water was added to the residue. The mixture was stirred overnight at RT. The precipitate was removed by filtration the solid was flushed twice with water. The solid was dried under vacuum. 35.8 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 7.05 (d, 1H), 7.88-7.97 (m, 2H), 8.02-8.07 (m, 1H), 13.37 (bs, 1H).
Name
2-Chloro-6-fluoro-4-(1H-pyrazol-5-yl)benzonitrile hydrochloride
Quantity
51.8 g
Type
reactant
Reaction Step One
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Quantity
510 mL
Type
solvent
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step Two

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